molecular formula C6H7NS B1329834 4-(Methylthio)pyridine CAS No. 22581-72-2

4-(Methylthio)pyridine

Cat. No.: B1329834
CAS No.: 22581-72-2
M. Wt: 125.19 g/mol
InChI Key: XCHSSZMKKXPBAI-UHFFFAOYSA-N
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Description

4-(Methylthio)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a methylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylthio)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with sodium methylthiolate. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

4-Chloropyridine+Sodium methylthiolateThis compound+Sodium chloride\text{4-Chloropyridine} + \text{Sodium methylthiolate} \rightarrow \text{this compound} + \text{Sodium chloride} 4-Chloropyridine+Sodium methylthiolate→this compound+Sodium chloride

Another method involves the use of 4-bromopyridine and methylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like DMSO or acetonitrile.

Major Products Formed

    Oxidation: 4-(Methylsulfinyl)pyridine, 4-(Methylsulfonyl)pyridine.

    Reduction: 4-(Methylthio)piperidine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-(Methylthio)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various functionalized pyridines.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development. Its derivatives may exhibit therapeutic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylthio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets involved vary depending on the specific context and application.

Comparison with Similar Compounds

4-(Methylthio)pyridine can be compared with other similar compounds, such as:

    4-(Methylsulfinyl)pyridine: An oxidized derivative with a sulfinyl group instead of a methylthio group. It may exhibit different chemical reactivity and biological activity.

    4-(Methylsulfonyl)pyridine: Another oxidized derivative with a sulfonyl group. It is more polar and may have distinct properties compared to this compound.

    4-(Methylamino)pyridine: A compound with a methylamino group at the 4-position. It has different electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-8-6-2-4-7-5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHSSZMKKXPBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177105
Record name Pyridine, 4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22581-72-2
Record name Pyridine, 4-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylthio)pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75094
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylthio)pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98S9492322
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(Methylthio)pyridine in modifying gold electrodes for oxygen reduction reactions?

A1: this compound acts as a bridging molecule, enabling the self-assembly of Cobalt(II)phthalocyanine (Co(II)Pc) onto the gold electrode surface []. The sulfur atom in MTP coordinates with the gold surface, while the pyridine nitrogen coordinates axially with Co(II)Pc, forming a monolayer structure. This modification significantly improves the electrocatalytic activity of the electrode towards oxygen reduction.

Q2: How does the use of this compound compare to other similar compounds in this application?

A2: Research has shown that the length of the alkyl chain attached to the pyridine ring influences the catalytic activity. Comparing this compound (MTP) with 4-(4-methylthiobenzo)pyridine (MTPP), which has a longer alkyl chain, revealed that the electrode modified with MTPP/Co(II)Pc exhibited superior electrocatalytic performance compared to the MTP/Co(II)Pc modified electrode []. This suggests that a longer alkyl chain might facilitate electron transfer processes, enhancing the overall catalytic activity.

Q3: Are there any characterization techniques used to confirm the successful modification of the gold electrode with this compound and Co(II)Pc?

A3: While the provided abstracts don't delve into specific characterization techniques, several methods could be employed to confirm the successful modification. These include:

    Q4: What are the potential advantages of using a this compound modified electrode for electrocatalyzed oxygen reduction compared to other approaches?

    A4: This approach holds several potential advantages:

    • Enhanced catalytic activity: The self-assembled monolayer of Co(II)Pc on the MTP-modified gold electrode exhibits improved catalytic activity for oxygen reduction compared to bare gold electrodes []. This leads to a more efficient process with reduced overpotential.

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